molecular formula C13H23N3O3S B6438212 N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]cyclopropanesulfonamide CAS No. 2548980-33-0

N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]cyclopropanesulfonamide

Cat. No. B6438212
CAS RN: 2548980-33-0
M. Wt: 301.41 g/mol
InChI Key: KKXVZAPFGRMTNI-UHFFFAOYSA-N
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Description

N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]cyclopropanesulfonamide (N-MOPCPS) is a sulfonamide derivative of 1-methyl-2-oxopyrrolidine, which has been studied for its potential applications in medicinal chemistry. Its unique molecular structure and properties have led to a number of scientific research applications, such as in drug discovery and development, organic synthesis, and biochemistry.

Scientific Research Applications

N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]cyclopropanesulfonamide has been studied for its potential applications in medicinal chemistry. Its unique molecular structure and properties have been used to develop new drugs, as well as to study the structure-activity relationships of existing drugs. N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]cyclopropanesulfonamide has also been used in organic synthesis, as a starting material for the synthesis of other compounds. In addition, it has been used in biochemistry to study the mechanisms of enzyme catalysis and protein-ligand interactions.

Mechanism of Action

The mechanism of action of N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]cyclopropanesulfonamide is not yet fully understood. However, it is believed that its sulfonamide group may interact with the active sites of enzymes, thus inhibiting their activity. It is also believed that the cyclopropane ring of N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]cyclopropanesulfonamide may interact with the active sites of proteins, thus altering their function.
Biochemical and Physiological Effects
N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]cyclopropanesulfonamide has been found to have a number of biochemical and physiological effects. In vitro, it has been found to inhibit the activity of enzymes involved in the metabolism of drugs, thus increasing the bioavailability of these drugs. In vivo, it has been found to have anti-inflammatory and analgesic effects, as well as to reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]cyclopropanesulfonamide has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and its structure is stable and can be easily modified. In addition, it is non-toxic and has a low cost. However, it is not very soluble in water, and its effects on enzymes and proteins are not yet fully understood.

Future Directions

The potential future directions for N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]cyclopropanesulfonamide include further research into its mechanism of action, its effects on enzymes and proteins, and its potential applications in drug discovery and development. In addition, further research could be done to explore its potential applications in organic synthesis and biochemistry. Finally, further research could be done to explore its potential toxicity and side effects.

Synthesis Methods

N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]cyclopropanesulfonamide can be synthesized from 1-methyl-2-oxopyrrolidine by a three-step process. In the first step, the 1-methyl-2-oxopyrrolidine is reacted with chlorosulfonic acid to form the sulfonamide derivative, N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]cyclopropanesulfonamide. In the second step, the sulfonamide is reacted with hydrochloric acid to form the hydrochloride salt of N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]cyclopropanesulfonamide. Finally, the hydrochloride salt is reacted with sodium hydroxide to form the free base of N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]cyclopropanesulfonamide.

properties

IUPAC Name

N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O3S/c1-15-7-6-12(13(15)17)16-8-4-10(5-9-16)14-20(18,19)11-2-3-11/h10-12,14H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKXVZAPFGRMTNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1=O)N2CCC(CC2)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]cyclopropanesulfonamide

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